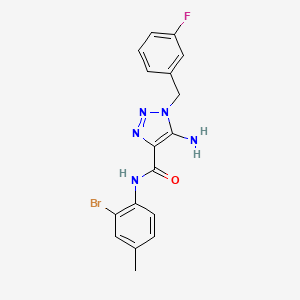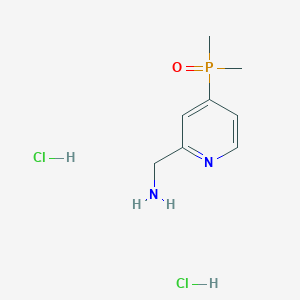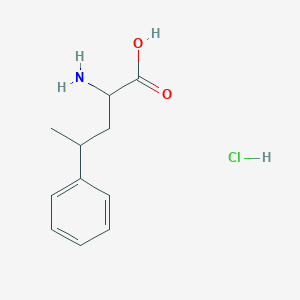
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide” is a complex organic compound. It contains an acetoxy group , which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It also contains a quinoline motif , which consists of benzene fused with N-heterocyclic pyridine .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given its composition. It contains an acetoxy group and a quinoline motif , both of which contribute to its overall structure. The acetoxy group has the structure −O−C(=O)−CH3 , and the quinoline motif consists of benzene fused with N-heterocyclic pyridine .Applications De Recherche Scientifique
Structural and Theoretical Studies
The synthesis and detailed structural analysis of related quinoline carboxamide derivatives have been the subject of numerous studies. For instance, the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of N-(4-acetylphenyl)quinoline-3-carboxamide highlight the compound's intricate molecular interactions and theoretical spectral properties. These studies provide insights into the molecular geometry and electronic properties, facilitating the understanding of its potential applications in various fields such as material science and pharmaceutical research (Polo-Cuadrado et al., 2021).
Medicinal Chemistry and Pharmacology
Research on quinoline derivatives, including compounds structurally related to N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, has shown significant potential in medicinal chemistry. These compounds have been explored for their analgesic and anti-inflammatory properties, as seen in studies on cinchophen analogs and their efficacy as pain relievers and in reducing inflammation (Mishra et al., 1988). Additionally, some derivatives have been identified as potent antimicrobial agents, highlighting the broad spectrum of biological activities exhibited by quinoline carboxamides (Holla et al., 2006).
Material Science and Chemical Synthesis
In the realm of material science and chemical synthesis, quinoline derivatives have been utilized as ligands in metal-catalyzed reactions and as key intermediates in the synthesis of complex molecules. For example, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been developed as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, demonstrating their versatility in organic synthesis (Madhu et al., 2022).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-10(25)11-4-2-5-12(8-11)24-18(27)14-9-23-16-13(17(14)26)6-3-7-15(16)19(20,21)22/h2-9H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKLDRMUIXWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2930068.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)

![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)

![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)





![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)

